(1,1-Difluoropropyl)benzene
Overview
Description
(1,1-Difluoropropyl)benzene is an organic compound with the molecular formula C9H10F2. It consists of a benzene ring substituted with a 1,1-difluoropropyl group. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter the reactivity and stability of the molecule.
Mechanism of Action
Target of Action
It’s known that fluorine-containing compounds can profoundly modify the physicochemical properties of parent molecules . They can affect the charge distribution, electrostatic surface, and solubility of chemical entities , which could potentially influence their interaction with various biological targets.
Mode of Action
It’s known that the carbon atom 1 of the 1,1-difluorocyclopropane system, being attached directly to the fluorine atoms, has a significant partial positive charge and can be a site for nucleophilic attack . The neighboring carbon atoms also possess partial positive charges, albeit less pronounced . This suggests that (1,1-Difluoropropyl)benzene might interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
It’s known that fluorine-containing compounds can participate in synthetically useful reactions due to the presence of both, ring strain and of the gem -dihalomethylene fragment . This suggests that this compound might influence various biochemical pathways through these reactions.
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine forms stable bonds to carbon and can profoundly modify the physicochemical properties of the parent molecules .
Result of Action
It’s known that fluorine-containing compounds can affect the charge distribution, electrostatic surface, and solubility of chemical entities , which could potentially lead to various molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
It is known that the carbon atom 1 of the 1,1-difluoropropyl system, being attached directly to the fluorine atoms, has a significant partial positive charge and can be a site for nucleophilic attack . This suggests that (1,1-Difluoropropyl)benzene could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
Its potential for nucleophilic attack suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Difluoropropyl)benzene typically involves the reaction of benzene with 1,1-difluoropropane under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1-difluoropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+CH3CF2CH3AlCl3C6H5CH2CF2CH3+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the formation of the corresponding alkane.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) yields nitro-(1,1-difluoropropyl)benzene.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, LiAlH4
Substitution: HNO3, H2SO4, Br2, FeBr3
Major Products Formed:
Oxidation: (1,1-Difluoropropyl)benzyl alcohol, (1,1-Difluoropropyl)benzaldehyde, (1,1-Difluoropropyl)benzoic acid
Reduction: Propylbenzene
Substitution: Nitro-(1,1-difluoropropyl)benzene, Bromo-(1,1-difluoropropyl)benzene
Scientific Research Applications
(1,1-Difluoropropyl)benzene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine: Fluorinated compounds like this compound are investigated for their potential use in drug development due to their unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties such as increased thermal stability and resistance to degradation.
Comparison with Similar Compounds
- (1,1-Difluoroethyl)benzene
- (1,1-Difluoromethyl)benzene
- (1,1-Difluorocyclopropyl)benzene
Comparison: (1,1-Difluoropropyl)benzene is unique due to the presence of a propyl group with two fluorine atoms at the terminal carbon. This structural feature imparts distinct chemical properties compared to other similar compounds. For instance, (1,1-Difluoroethyl)benzene and (1,1-Difluoromethyl)benzene have shorter alkyl chains, which can affect their reactivity and interaction with molecular targets. (1,1-Difluorocyclopropyl)benzene, on the other hand, contains a cyclopropyl ring, which introduces ring strain and alters the compound’s chemical behavior.
Properties
IUPAC Name |
1,1-difluoropropylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVUDABJOWVGGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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